REACTION_CXSMILES
|
[F:1][B-](F)(F)F.[H+].[C:7]([C:11]1[CH:12]=[C:13]([CH:15]=[CH:16][CH:17]=1)N)([CH3:10])([CH3:9])[CH3:8].N([O-])=O.[Na+]>O>[C:7]([C:11]1[CH:17]=[CH:16][CH:15]=[C:13]([F:1])[CH:12]=1)([CH3:10])([CH3:9])[CH3:8] |f:0.1,3.4|
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Name
|
|
Quantity
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73.26 mL
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Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.[H+]
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(N)C=CC1
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Name
|
|
Quantity
|
11.09 g
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Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The resulting mixture was stirred at room temperature for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
at room temperature
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Type
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TEMPERATURE
|
Details
|
cooled to 0° C.
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Type
|
ADDITION
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Details
|
After addition
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Type
|
STIRRING
|
Details
|
was stirred at 0° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
STIRRING
|
Details
|
further stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
The resulting beige slushy material was filtered
|
Type
|
WASH
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Details
|
washed with tetrafluoroboric acid (20 mL) and ether (3×20 mL)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.54 g | |
YIELD: CALCULATEDPERCENTYIELD | 88956.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |